1-Azaspiro[5.6]dodecane hydrochloride
Description
Significance of Azaspirocyclic Architectures in Contemporary Organic and Medicinal Chemistry
Azaspirocyclic architectures are considered privileged scaffolds in modern organic and medicinal chemistry. Their rigid, three-dimensional nature provides a fixed orientation of substituents, which can lead to highly selective interactions with biological targets. Unlike flat, aromatic systems, the spatial arrangement of atoms in azaspirocycles allows for the exploration of a broader chemical space, a crucial aspect in the quest for new therapeutic agents.
The incorporation of a nitrogen atom within the spirocyclic framework introduces a site for further chemical modification, allowing for the synthesis of a wide array of derivatives. This versatility is a key reason for the prominence of azaspirocycles in drug discovery programs. The specific ring sizes in the 1-Azaspiro[5.6]dodecane structure, a six-membered ring fused to a seven-membered ring, contribute to its unique conformational properties. These structural features can influence physicochemical properties such as solubility and lipophilicity, which are critical for the development of effective pharmaceuticals.
Overview of 1-Azaspiro[5.6]dodecane Hydrochloride as a Privileged Chemical Scaffold
This compound serves as a valuable building block in synthetic chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays. The fundamental 1-Azaspiro[5.6]dodecane core is a versatile scaffold that can be functionalized to create libraries of compounds for screening against different biological targets.
While extensive research on the specific biological activities of this compound itself is not widely documented in publicly available literature, its structural motifs are present in more complex molecules with reported biological potential. The strategic importance of this scaffold lies in its ability to serve as a starting point for the synthesis of novel compounds with potential applications in various areas of medicinal chemistry.
Below is a data table summarizing the key physicochemical properties of the parent compound, 1-Azaspiro[5.6]dodecane.
| Property | Value |
| Molecular Formula | C11H21N |
| Molecular Weight | 167.29 g/mol |
| LogP | 2.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
Historical Context of Azaspiro[5.6]dodecane Synthesis and Early Research Trajectories
The synthesis of spirocyclic compounds has been a long-standing challenge in organic chemistry, with early methods often suffering from low yields and limited applicability. The development of more efficient and stereoselective synthetic routes has been a key focus of research in this area.
The general synthetic strategies for constructing azaspirocyclic frameworks include intramolecular cyclization reactions, ring-closing metathesis, and various cycloaddition reactions. For the azaspiro[5.6]dodecane system, synthetic approaches could conceptually involve the formation of the six-membered or seven-membered ring as the final key step. The preparation of the hydrochloride salt is typically a straightforward process involving the treatment of the free base with a solution of hydrogen chloride, often in an organic solvent like diethyl ether or methanol (B129727). For instance, the synthesis of a related dihydrochloride (B599025) derivative of an 8-azaspiro[5.6]dodec-10-en-1-ol involved treating the precursor with a methanolic solution of hydrogen chloride. mdpi.com
While the early research trajectories for the specific 1-aza isomer are not well-defined, the continued interest in azaspirocyclic compounds ensures that the development of novel synthetic methodologies and the exploration of their chemical and biological properties will remain an active area of contemporary research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[5.6]dodecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-8-11(7-3-1)9-5-6-10-12-11;/h12H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVDSQNRCQDIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azaspiro 5.6 Dodecane Hydrochloride and Its Diverse Derivatives
Strategic Approaches to the 1-Azaspiro[5.6]dodecane Core Structure
The construction of the 1-azaspiro[5.6]dodecane skeleton requires sophisticated strategies that can efficiently forge the intricate spirocyclic junction. Methodologies range from classical cyclization reactions to modern catalytic processes, each offering unique advantages in terms of efficiency, scalability, and substrate scope.
Cyclization Reactions for Spiro Ring Formation
Cyclization reactions are fundamental to the synthesis of the 1-azaspiro[5.6]dodecane core, providing a direct means to form one or both of the constituent rings.
Phosphorus pentasulfide (P₄S₁₀) is a powerful reagent in heterocyclic synthesis, primarily utilized for thionation and cyclocondensation reactions. researchgate.netspringerprofessional.de Its application in constructing azaspirocycles involves the transformation of carbonyl groups into thiocarbonyls, which can then participate in intramolecular cyclization, or by facilitating condensation reactions that lead to ring formation. researchgate.net While direct synthesis of the 1-azaspiro[5.6]dodecane ring system using P₄S₁₀ is not extensively documented, the principle of using this reagent for cyclocondensation to form various nitrogen and sulfur-containing heterocycles is well-established. researchgate.netresearchgate.net The reaction typically involves the condensation of a suitable dicarbonyl compound or its equivalent with an amine, where P₄S₁₀ acts as a dehydrating and activating agent to drive the formation of the heterocyclic ring.
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of carbocyclic and heterocyclic systems, including spirocycles. thieme-connect.denih.gov This methodology, which typically employs ruthenium-based catalysts like the Grubbs catalysts, facilitates the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. drughunter.com
The synthesis of azaspirocycles via RCM involves a precursor containing two terminal alkene functionalities strategically positioned to form the desired ring upon cyclization. For the 1-azaspiro[5.6]dodecane system, this would involve an acyclic precursor containing both the cyclohexane (B81311) and the nitrogen-containing seven-membered ring components in a linear fashion, terminated by vinyl groups. A related strategy, ring-rearrangement metathesis (RRM), has been successfully applied to the synthesis of 1-azaspiro[4.5]decane systems, demonstrating the power of metathesis in creating spiro-nitrogen heterocycles from strained bicyclic precursors. nih.govresearchgate.net
Epoxide Ring Opening and Nucleophilic Substitution Strategies
The ring strain inherent in epoxides makes them excellent electrophiles for constructing complex molecules through stereospecific ring-opening reactions. mdpi.comencyclopedia.pub This strategy has been successfully applied to the synthesis of substituted 8-azaspiro[5.6]dodecane derivatives. researchgate.net The synthesis begins with a spirocyclic epoxide precursor, which is then subjected to a nucleophilic attack.
A notable example involves the regioselective ring-opening of an N-tert-butoxycarbonyl-protected spiro epoxide with adenine (B156593) in the presence of potassium carbonate. researchgate.net This reaction yields a key intermediate, N-tert-butoxycarbonyl-((1RS,2RS,6RS)-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol). Subsequent removal of the Boc protecting group under acidic conditions affords the functionalized azaspiro[5.6]dodecane derivative. researchgate.net This approach highlights the utility of epoxide chemistry in introducing functionality while simultaneously constructing the core heterocyclic structure. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide and the inversion of configuration that occurs during the Sₙ2-type ring-opening. mdpi.com Epoxide-opening cascades have also been explored for the synthesis of complex polycyclic systems, demonstrating the potential for creating intricate molecular architectures from poly-epoxide precursors. nih.govnih.gov
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | N-Boc protected spiro epoxide | Adenine, K₂CO₃, DMF, 110-120 °C, 30 h | N-Boc-2-(6-amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol |
| 2 | N-Boc protected intermediate | Methanolic HCl, room temperature, 30 min | (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) |
Mannich Reaction-Based Syntheses Incorporating Azaspirocycles
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen. This reaction is a powerful tool for C-C and C-N bond formation and has been utilized in the synthesis of various N-heterocycles. osi.lvresearchgate.net The application of the Mannich reaction to construct spiroheterocyclic systems often involves an intramolecular variant or a multi-step sequence where the key bond formations lead to the spirocyclic core. For instance, the reaction can be used to synthesize complex polycyclic systems like spiro[3,5,7,11-tetraazatricyclo[7.3.1.0²˒⁷]tridec-2-ene-13,4′-piperidine] derivatives in an effective one-pot synthesis. osi.lv While a direct, single-step Mannich reaction to form the 1-azaspiro[5.6]dodecane core is not prominently featured, the principles of aminomethylation and subsequent cyclocondensation are central to building such nitrogen-containing ring systems. researchgate.net
Petasis and Grubbs Reaction Sequences for Spirocyclic Building Blocks
A highly efficient and scalable approach to 3D-shaped spirocyclic piperidines and azepanes involves a sequence of the Petasis reaction followed by a Grubbs catalyst-mediated Ring-Closing Metathesis (RCM). chemrxiv.org This strategy is particularly powerful for creating diverse libraries of spirocyclic compounds.
The sequence begins with the multicomponent Petasis reaction, which couples a primary or secondary amine, a carbonyl compound (like a ketone), and an allylboronic acid pinacol (B44631) ester. chemrxiv.orgnih.gov This reaction forms a homoallylic amine intermediate that contains two alkene functionalities, perfectly poised for the subsequent RCM step.
The diene intermediate is then treated with a Grubbs catalyst (e.g., Grubbs 2nd Generation catalyst). chemrxiv.org The catalyst facilitates the intramolecular metathesis reaction, closing the ring to form the spirocyclic azepine moiety of the azaspiro[5.6]dodecane system. This Petasis/Grubbs sequence has been successfully used to synthesize derivatives such as 1-(3,3-Difluoro-7-azaspiro[5.6]dodec-10-en-7-yl)-2,2,2-trifluoroethanone. chemrxiv.org The resulting unsaturated spirocycle can then be hydrogenated to yield the saturated 1-azaspiro[5.6]dodecane core. chemrxiv.org
| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Petasis Reaction | Cyclohexanone derivative, Allylamine, Allylboronic acid pinacol ester | Diene Precursor (e.g., N-(1-Allyl-4,4-difluorocyclohexyl)-N-(but-3-en-1-yl)-2,2,2-trifluoroacetamide) | - |
| 2 | Ring-Closing Metathesis (RCM) | Grubbs Catalyst 2nd Generation, DCM, reflux | Unsaturated Spirocycle (e.g., 1-(3,3-Difluoro-7-azaspiro[5.6]dodec-10-en-7-yl)-2,2,2-trifluoroethanone) | - |
| 3 | Hydrogenation | H₂, Pd/C, Ethyl acetate | Saturated Spirocycle (e.g., 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone) | Quantitative |
Protecting Group Strategies and Deprotection Techniques
In the multistep synthesis of complex molecules like 1-azaspiro[5.6]dodecane derivatives, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby preventing undesired side reactions. wikipedia.orgtotal-synthesis.com For the nitrogen atom within the azaspirocyclic core, the tert-butoxycarbonyl (Boc) group is a widely employed and effective protecting group. fishersci.co.ukmdpi.com
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.ukjk-sci.com This reaction is highly efficient and proceeds under mild conditions, making it compatible with various functional groups that may be present on the scaffold. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate. chemistrysteps.commasterorganicchemistry.com
The deprotection of the Boc-protected amine to yield the free amine, and subsequently its hydrochloride salt, is a critical step. This is accomplished through acid-mediated hydrolysis. fishersci.co.ukcommonorganicchemistry.com Treatment with a strong acid, such as hydrochloric acid (HCl) in a solvent like methanol (B129727) or dioxane, or trifluoroacetic acid (TFA) in dichloromethane, efficiently cleaves the carbamate. wikipedia.orgfishersci.co.ukmdpi.com The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, to release the free amine. chemistrysteps.comcommonorganicchemistry.com When HCl is used for the deprotection, the liberated amine is immediately protonated to form the stable and often crystalline 1-azaspiro[5.6]dodecane hydrochloride salt. mdpi.comcommonorganicchemistry.com
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., K₂CO₃) | Hydrochloric Acid (HCl), Trifluoroacetic Acid (TFA) | Stable under basic conditions, easily removed with acid. wikipedia.orgfishersci.co.uk |
Functionalization and Derivatization of the 1-Azaspiro[5.6]dodecane Scaffold
Achieving regioselectivity and stereoselectivity is paramount when functionalizing the 1-azaspiro[5.6]dodecane scaffold to create specific, biologically active molecules. Regioselective reactions ensure that a chemical transformation occurs at a particular site in a molecule with multiple reactive sites, while stereoselective reactions favor the formation of one stereoisomer over others.
A notable example of regioselectivity in the synthesis of a related 8-azaspiro[5.6]dodec-10-ene system is the epoxide ring-opening reaction. mdpi.com In the synthesis of precursors to this scaffold, an epoxide ring is opened by a nucleophile, such as an azide (B81097) anion or adenine. mdpi.comjk-sci.com This reaction proceeds with high regioselectivity, where the nucleophile preferentially attacks one of the two electrophilic carbons of the epoxide, governed by electronic and steric factors. mdpi.com
Stereoselectivity is often established during the construction of the spirocyclic core or in subsequent functionalization steps. The synthesis of derivatives of the 8-azaspiro[5.6]dodec-10-ene scaffold has been shown to produce diastereomerically pure compounds. mdpi.com The specific stereochemistry of the products is often determined through detailed spectroscopic analysis, including 1H and 13C NMR, and confirmed by X-ray crystallography. mdpi.com The control over stereochemistry is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities.
The amine hydrochloride of the 1-azaspiro[5.6]dodecane scaffold serves as a versatile handle for further elaboration through various coupling reactions. This allows for the introduction of diverse molecular fragments, significantly expanding the chemical space and potential biological applications of the core structure.
A prominent method for scaffold elaboration is amide bond formation. The free amine, generated from the hydrochloride salt, can be coupled with carboxylic acids to form amides. This reaction is often facilitated by coupling agents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). jk-sci.com This methodology has been successfully applied to couple the 8-azaspiro[5.6]dodec-10-ene amine with a variety of substituted pyrrole (B145914) carboxylic acids, yielding a library of novel derivatives in good yields (70-85%). jk-sci.com
Furthermore, the azaspiro[5.6]dodecane framework can be functionalized with other heterocyclic systems, such as 1,2,3-triazoles. This is often achieved through a "click reaction," specifically the copper-catalyzed azide-alkyne cycloaddition. jk-sci.com In a synthetic route towards an 8-azaspiro[5.6]dodec-10-ene derivative, an azide intermediate is reacted with a terminal alkyne in the presence of a copper(I) catalyst to construct the triazole ring. jk-sci.com
| Coupling Partner | Reaction Type | Reagents | Resulting Moiety |
| Substituted Pyrrole Carboxylic Acids | Amide Coupling | HBTU, DIPEA | Pyrrole-amide derivative. jk-sci.com |
| Terminal Alkynes (e.g., 1-ethynyl-4-fluorobenzene) | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Azide-functionalized scaffold, CuSO₄·5H₂O, Na-ascorbate | 1,2,3-Triazole derivative. jk-sci.com |
To access the fully saturated 1-azaspiro[5.6]dodecane system from unsaturated precursors, such as the 8-azaspiro[5.6]dodec-10-ene scaffold, hydrogenation of the carbon-carbon double bond within the seven-membered ring is required. Catalytic hydrogenation is the most common and efficient method for such transformations.
This process typically involves treating the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a pressurized atmosphere of hydrogen.
The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and stereoselectivity of the hydrogenation. For instance, heterogeneous catalysts like Pd/C often lead to syn-addition of hydrogen atoms to the double bond from the less sterically hindered face of the molecule. While specific examples for the hydrogenation of the 8-azaspiro[5.6]dodec-10-ene system are not extensively detailed in the reviewed literature, the principles of catalytic hydrogenation are well-established and would be the standard approach to obtain the saturated 1-azaspiro[5.6]dodecane core.
Formation of Hydrochloride Salts and their Synthetic Utility
The conversion of the free amine of the 1-azaspiro[5.6]dodecane scaffold into its hydrochloride salt is a straightforward yet crucial step in its synthesis and derivatization. mdpi.com The salt is typically formed by treating a solution of the amine (often the crude product after deprotection of a Boc-protected precursor) with a solution of hydrogen chloride in an appropriate solvent, such as methanol or diethyl ether. mdpi.com The resulting hydrochloride salt often precipitates from the solution and can be isolated as a stable, crystalline solid, which facilitates purification and handling. nih.gov
The synthetic utility of the this compound salt is multifaceted:
Improved Stability and Handling: Amine hydrochloride salts are generally more stable and less prone to degradation than the corresponding free amines, making them easier to store and handle. gla.ac.uk
Purification: The crystalline nature of the hydrochloride salt allows for efficient purification through recrystallization, removing impurities from the preceding synthetic steps.
Reactive Intermediate: The hydrochloride salt serves as a convenient and reactive precursor for subsequent reactions. For instance, in the coupling reactions with carboxylic acids to form amides, the hydrochloride salt is typically neutralized in situ with a base to generate the free amine, which then participates in the coupling reaction. jk-sci.com This approach avoids the need to isolate the often less stable free amine.
Enhanced Solubility: In some contexts, particularly in pharmaceutical applications, converting a basic amine to its hydrochloride salt can significantly increase its water solubility and bioavailability. spectroscopyonline.com
A clear example of its utility is seen in the synthesis of pyrrole derivatives of the 8-azaspiro[5.6]dodec-10-ene scaffold, where the amine hydrochloride is used directly as the starting material for the amide coupling step. jk-sci.com
Scalability Considerations in this compound Synthesis
The transition of a synthetic route from a laboratory scale (grams) to a larger, industrial scale (kilograms) presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable. For the synthesis of this compound, several key factors must be considered.
Process Safety: Reactions that are easily managed on a small scale, such as those involving exothermic events or the use of hazardous reagents, require careful engineering controls on a larger scale. For example, the deprotection of the Boc group with strong acids can be exothermic and requires adequate heat management to prevent runaway reactions.
Reagent Cost and Availability: The cost of starting materials, reagents, and catalysts becomes a significant factor at scale. Expensive coupling agents like HBTU, while effective in the lab, might be replaced with more cost-effective alternatives in a large-scale process.
Reaction Conditions and Cycle Times: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing throughput. Long reaction times or extreme conditions can be costly and difficult to implement in a manufacturing setting.
Work-up and Purification: Procedures such as extractions and chromatographic purifications, which are common in laboratory synthesis, are often impractical and costly at an industrial scale. The development of scalable purification methods, such as crystallization of the final hydrochloride salt or key intermediates, is essential. A case study on the scale-up of the synthesis of 6-hydroxybuspirone, an 8-azaspiro[4.5]decane derivative, highlights the successful implementation of continuous flow reactors to manage reaction conditions and improve process efficiency. acs.org
Process Robustness: The synthesis must be reproducible and consistently yield a product of the required purity and quality. This involves identifying critical process parameters and establishing appropriate controls.
The synthesis of this compound and its derivatives involves multiple steps where these scalability considerations are pertinent, from the initial construction of the spirocycle to the final salt formation and purification.
Advanced Spectroscopic and Structural Characterization of 1 Azaspiro 5.6 Dodecane Hydrochloride and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 1-Azaspiro[5.6]dodecane hydrochloride, the spectrum is expected to show a series of signals corresponding to the protons on the piperidine (B6355638) and cycloheptane (B1346806) rings. The protons on carbons adjacent to the nitrogen atom in the piperidine ring would appear as downfield multiplets due to the deshielding effect of the heteroatom, further shifted by protonation in the hydrochloride salt. The remaining methylene (B1212753) protons of both the six-membered and seven-membered rings would produce complex, overlapping multiplets in the aliphatic region of the spectrum.
In the case of more complex analogs, such as (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (B599025) , the ¹H NMR spectrum provides a wealth of structural detail. mdpi.com The analysis of this analog reveals distinct signals for various protons, confirming the intricate molecular framework. mdpi.com
¹H NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride (DMSO-d₆) mdpi.com
| Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Proton Assignment |
| 1.16–1.31 | m | 1H (Aliphatic) |
| 1.43–1.67 | m | 2H (Aliphatic) |
| 1.86–2.20 | m | 4H (Aliphatic) |
| 2.93 | d, J = 13.3 | 1H (Aliphatic) |
| 3.26–3.41 | m | 2H (Aliphatic) |
| 3.54–3.73 | m | 2H (Aliphatic) |
| 3.86 | d, J = 10.5 | 1H (Aliphatic) |
| 4.45–4.55 | m | 1H (CH-OH or CH-N) |
| 5.60–5.68 | m | 1H (Olefinic) |
| 5.87–5.96 | m | 1H (Olefinic) |
| 8.51 | s | 1H (Adenine C-H) |
| 8.63 | s | 1H (Adenine C-H) |
| 8.72–9.55 | m | 4H (NH, NH₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, the spectrum would display signals for the ten methylene (CH₂) carbons and the single quaternary spiro carbon. The carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) are expected to be shifted downfield. The spiro carbon, being a quaternary center, would typically exhibit a signal of lower intensity.
The structural complexity of analogs is also clearly resolved by ¹³C NMR. The spectrum for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride shows distinct signals for each carbon, confirming the presence of the spirocyclic core, the adenine (B156593) moiety, and the olefinic and alcohol functionalities. mdpi.com
¹³C NMR Data for (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride mdpi.com
| Chemical Shift (δ ppm) | Carbon Assignment |
| 19.6 | Aliphatic CH₂ |
| 30.6 | Aliphatic CH₂ |
| 32.0 | Aliphatic CH₂ |
| 36.6 | Aliphatic CH₂ |
| 42.5 | Aliphatic CH₂ |
| 46.0 | Aliphatic CH₂ |
| 47.9 | Aliphatic CH₂ |
| 57.2 | Spiro Carbon or CH-N |
| 76.7 | CH-OH |
| 118.0 | Adenine C5 |
| 123.2 | Olefinic CH |
| 131.2 | Olefinic CH |
| 143.4 | Adenine C |
| 144.5 | Adenine C |
| 148.7 | Adenine C |
| 150.5 | Adenine C |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making this technique particularly informative. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the detection of subtle structural changes.
For fluorinated derivatives such as 5,5-difluoro-1-azaspiro[5.6]dodecane hydrochloride , ¹⁹F NMR would be a critical tool for structural confirmation. The spectrum would be expected to show a single signal if the two fluorine atoms are chemically equivalent, or two distinct signals if they are not. Furthermore, coupling between the fluorine atoms (geminal F-F coupling) and coupling to adjacent protons (H-F coupling) would provide valuable information about the connectivity and stereochemistry at the fluorinated carbon center.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of the intact molecule. When coupled with a Time-of-Flight (TOF) analyzer, it provides high-resolution mass measurements.
The molecular formulas of various azaspiro[5.6]dodecane analogs have been unequivocally confirmed using this method. For instance, pyrrole (B145914) derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold were characterized by HRMS, where the experimentally measured mass of the protonated molecule was found to be in excellent agreement with the calculated mass, confirming the proposed molecular formula. mdpi.com
HRMS (ESI) Data for an Exemplary 8-Azaspiro[5.6]dodecane Analog mdpi.com
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Pyrrole derivative of 8-azaspiro[5.6]dodec-10-ene | C₂₉H₂₉ClFN₆O₂ | 547.2019 | 547.2024 |
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For a saturated heterocyclic compound like 1-Azaspiro[5.6]dodecane, the EIMS spectrum is expected to show a molecular ion (M⁺) peak, albeit potentially of low intensity. The most significant fragmentation pathway would likely be α-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable, nitrogen-containing fragment ions by the loss of alkyl radicals from either the piperidine or cycloheptane ring, providing key information about the spirocyclic structure.
Applications of 1 Azaspiro 5.6 Dodecane Hydrochloride and Its Derivatives in Chemical Research
Role as Versatile Building Blocks in Advanced Organic Synthesis
The 1-azaspiro[5.6]dodecane scaffold is a valuable and versatile building block in the synthesis of more complex molecular architectures. mdpi.comresearchgate.net Its inherent three-dimensional structure and the presence of a modifiable nitrogen atom provide a robust starting point for creating diverse libraries of compounds. mdpi.compreprints.org
Researchers have utilized derivatives like 8-azaspiro[5.6]dodec-10-ene epoxide as a precursor for a range of chemical transformations. mdpi.comresearchgate.net A key synthetic strategy involves the regioselective ring-opening of the epoxide. For example, the reaction of the epoxide with sodium azide (B81097) leads to the formation of an azido (B1232118) alcohol, which is a crucial intermediate. preprints.org This azide can then undergo a copper-catalyzed "click reaction" (a type of cycloaddition) with various alkynes to yield 1,2,3-triazole derivatives. mdpi.commdpi.compreprints.org This modular approach allows for the introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships.
Furthermore, the secondary amine within the spirocyclic core can be functionalized through coupling reactions. After deprotection of the nitrogen atom (often protected as a tert-butoxycarbonyl or Boc group), it can be acylated with various carboxylic acids, such as substituted pyrrole-2-carboxylic acids, to produce complex amide derivatives. mdpi.comresearchgate.net This strategic functionalization highlights the role of the azaspiro[5.6]dodecane moiety as a foundational element for constructing novel chemical entities. mdpi.comresearchgate.net
| Reaction Type | Reagents | Intermediate/Product Type | Reference |
|---|---|---|---|
| Epoxide Ring-Opening | Sodium azide (NaN₃) | Azido alcohol derivative | preprints.org |
| Click Reaction (Huisgen Cycloaddition) | Azide intermediate + Substituted alkyne, CuSO₄·5H₂O, Na-ascorbate | 1,2,3-Triazole-substituted azaspirododecane | mdpi.compreprints.org |
| Amide Coupling | Deprotected amine + Pyrrole-2-carboxylic acid, HBTU | Pyrrole-based amide derivative | mdpi.comresearchgate.net |
| Deprotection | Methanolic solution of hydrogen chloride | Amine hydrochloride salt | mdpi.com |
Utilization as Key Intermediates in the Synthesis of Complex Natural Products and Analogs
Natural products often serve as the inspiration for the development of new therapeutics. researchgate.net While the 1-azaspiro[5.6]dodecane skeleton is less common in naturally occurring alkaloids compared to the related 1-azaspiro[5.5]undecane found in compounds like histrionicotoxins, its synthetic accessibility makes it a valuable scaffold for creating analogs of complex natural products. researchgate.net The synthesis of such analogs is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a parent compound. nih.gov
The strategy of using readily available scaffolds like azaspiro[5.6]dodecane to build analogs falls under the umbrella of diversity-oriented synthesis, which aims to create structurally diverse molecules for biological screening. mdpi.com By incorporating the rigid, three-dimensional azaspiro[5.6]dodecane core, chemists can generate novel structures that mimic the spatial arrangement of atoms in more complex natural products, potentially leading to the discovery of new biological activities. researchgate.net This approach allows for the systematic modification of peripheral functional groups attached to the core scaffold, enabling a thorough investigation of how structural changes affect biological function.
Design and Synthesis of Novel Chemical Probes Incorporating the Azaspiro[5.6]dodecane Moiety
Chemical probes, such as fluorescent dyes or radioligands, are essential tools for visualizing and quantifying biological processes. nih.govmdpi.com The design of these probes often involves a core scaffold that provides the desired structural and photophysical properties. nih.gov The azaspiro[5.6]dodecane moiety, with its defined stereochemistry and sites for functionalization, is a candidate for incorporation into such probes.
While research on fluorescent probes specifically incorporating the azaspiro[5.6]dodecane scaffold is an emerging area, the principles of probe design are well-established. nih.govmdpi.com A typical strategy involves linking the azaspirocycle to a fluorophore. The spirocyclic component can serve as a recognition element that binds to a specific biological target, while the fluorophore provides the signal for detection. mdpi.com
In a related context, similar azaspirocyclic systems, such as 1,4-dioxa-8-azaspiro[4.5]decane, have been successfully used to develop radioligands for imaging receptors in the brain, like the sigma-1 receptor. nih.gov These studies demonstrate the utility of azaspirocyclic structures in creating high-affinity ligands suitable for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov This suggests a strong potential for developing 1-azaspiro[5.6]dodecane-based probes for similar applications.
Development of Scaffolds for Exploring Biological Target Modulation Mechanisms
Tuberculosis remains a significant global health threat, and new anti-mycobacterial agents are urgently needed. nih.gov One promising strategy involves targeting the membrane of Mycobacterium tuberculosis. nih.gov Research has shown that derivatives incorporating an azaspiroketal motif can exhibit potent anti-mycobacterial activity. nih.gov
Specifically, a series of indolyl Mannich bases featuring an azaspiroketal structure, including a 1-oxa-5-thia-9-azaspiro[5.6]dodecane derivative, were synthesized and evaluated. nih.gov These compounds were designed as cationic amphiphiles, molecules that have both a charged (cationic) region and a fat-soluble (lipophilic) region. This structure allows them to insert into and disrupt the bacterial cell membrane. nih.gov The study found that these azaspiroketal derivatives effectively perturbed phospholipid vesicles, permeabilized bacterial cells, and induced a cell envelope stress response in mycobacteria, confirming their mechanism of action involves membrane interaction. nih.gov
| Compound Class | Specific Moiety | Proposed Mechanism | Reference |
|---|---|---|---|
| Indolyl Azaspiroketal Mannich Bases | 1-oxa-5-thia-9-azaspiro[5.6]dodecane | Membrane permeabilization and perturbation | nih.gov |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets for treating various neurological disorders and addiction. nih.gov The development of selective ligands for nAChR subtypes is a major goal in medicinal chemistry. The rigid conformation of spirocyclic scaffolds like 1-azaspiro[5.6]dodecane makes them attractive for designing ligands with high affinity and selectivity for specific receptor binding sites. nih.gov
The ligand binding site of nAChRs features a highly conserved "aromatic box" of amino acid residues. Ligands typically possess a cationic nitrogen atom that engages in cation-pi interactions with these aromatic residues. nih.gov The 1-azaspiro[5.6]dodecane scaffold provides a nitrogen atom that can be protonated at physiological pH, making it suitable for this type of interaction. By synthesizing a library of derivatives with different substituents on the azaspiro[5.6]dodecane core, researchers can probe the specific molecular interactions that govern binding affinity and selectivity at nAChRs. nih.gov This approach, using the receptor itself as a template to guide the synthesis of potent ligands, has been demonstrated with other building blocks and is applicable to the azaspiro[5.6]dodecane system. nih.gov
The modulation of cellular signaling pathways is the basis for treating many diseases, particularly cancer. preprints.org Many successful drugs, such as kinase inhibitors, target specific proteins within these pathways. mdpi.com The pyrrole (B145914) heterocycle is a "privileged motif" found in numerous kinase inhibitors, including the FDA-approved drugs Sunitinib and Ulixertinib. mdpi.compreprints.org
Recent research has focused on using the 8-azaspiro[5.6]dodec-10-ene scaffold to synthesize novel pyrrole-based derivatives. mdpi.comresearchgate.net The rationale is that combining the three-dimensional, rigid spirocyclic core with the biologically active pyrrole motif could lead to new compounds with unique pharmacological properties. mdpi.compreprints.org These synthesized molecules are designed as potential modulators of cellular pathways. For instance, by inhibiting specific kinases, such compounds could interfere with signaling cascades that promote cancer cell growth and survival, potentially inducing apoptosis (programmed cell death). nih.gov While the biological evaluation of these specific azaspiro[5.6]dodecane-pyrrole hybrids is ongoing, their design is firmly rooted in the established principles of developing agents that modulate critical cellular pathways. mdpi.compreprints.org
Contributions to Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The structural information gleaned from these initial interactions then guides the optimization process to develop more potent and selective drug candidates. Within this paradigm, the structural characteristics of the fragments themselves are of paramount importance.
The incorporation of three-dimensional (3D) scaffolds into fragment libraries is a key strategy to explore novel chemical space and improve the physicochemical properties of potential drug candidates. Spirocyclic scaffolds, such as that found in 1-Azaspiro[5.6]dodecane hydrochloride, are of particular interest in FBDD for several reasons. Their inherent rigidity and 3D geometry can lead to more specific and higher-quality interactions with the binding sites of proteins. This is in contrast to traditional, often flat, aromatic structures that dominate many screening libraries.
While direct research specifically detailing the application of this compound in FBDD campaigns is not extensively documented in publicly available literature, the value of azaspirocyclic fragments is increasingly recognized. The presence of a nitrogen atom in the spirocycle, as in 1-Azaspiro[5.6]dodecane, offers a valuable point for chemical modification and the introduction of desired pharmacophoric features. This allows for the systematic elaboration of the fragment hit into a more complex lead compound with improved affinity and selectivity.
The utility of a fragment in FBDD is often assessed based on a set of physicochemical parameters, commonly referred to as the "Rule of Three." These guidelines suggest that fragments should generally have a molecular weight of less than 300 Daltons, a calculated octanol-water partition coefficient (cLogP) of 3 or less, and no more than 3 hydrogen bond donors and acceptors. This compound and its derivatives can be designed to align with these principles, making them attractive candidates for inclusion in fragment libraries.
Several research groups and pharmaceutical companies are actively engaged in the design and synthesis of novel spirocyclic fragments to enrich their screening collections. These efforts aim to increase the structural diversity of fragment libraries and enhance the probability of identifying hits for challenging biological targets. The development of synthetic methodologies that allow for the efficient and diverse production of spirocyclic compounds is crucial to advancing this area of FBDD.
The table below illustrates the physicochemical properties of representative spirocyclic fragments, including the parent scaffold of 1-Azaspiro[5.6]dodecane, in the context of their suitability for FBDD.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 1-Azaspiro[5.6]dodecane | C₁₁H₂₁N | 167.29 | 2.8 | 1 | 1 |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | -0.7 | 1 | 2 |
| 6-Oxa-1-azaspiro[3.4]octane | C₆H₁₁NO | 113.16 | -0.4 | 1 | 2 |
| 1-Oxa-7-azaspiro[4.4]nonane | C₇H₁₃NO | 127.18 | 0.2 | 1 | 2 |
These data highlight how azaspirocyclic scaffolds can offer favorable properties for fragment-based screening, positioning compounds like this compound as promising building blocks for the discovery of novel therapeutics. The exploration of this and similar spirocyclic structures is anticipated to continue to be a fruitful area of research in FBDD.
Future Research Directions and Unexplored Avenues in 1 Azaspiro 5.6 Dodecane Hydrochloride Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 1-Azaspiro[5.6]dodecane hydrochloride will likely prioritize efficiency and sustainability, moving away from classical multi-step procedures towards more innovative and environmentally benign methodologies. Current strategies for constructing azaspirocyclic cores often rely on methods like intramolecular alkylation or ring-closing metathesis, which can be effective but may lack in atom economy and scalability.
Future research should focus on several key areas to improve synthetic access to this scaffold:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods will be crucial for accessing specific stereoisomers of 1-Azaspiro[5.6]dodecane. Research into chiral catalysts, such as those based on transition metals or organocatalysts, could enable the direct formation of the spirocyclic core with high enantiopurity, bypassing the need for chiral auxiliaries or resolution of racemic mixtures.
Green Chemistry Approaches: The principles of green chemistry will be integral to the next generation of synthetic routes. This includes the use of safer solvents, microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, and the exploration of biocatalysis. nih.govbldpharm.com Enzymatic reactions, for instance, could offer highly selective and environmentally friendly pathways to key intermediates or the final spirocyclic product. vulcanchem.com
Diversity-Oriented Synthesis (DOS): The application of DOS strategies will enable the rapid generation of libraries of 1-Azaspiro[5.6]dodecane derivatives. mdpi.com This could involve multicomponent reactions where three or more starting materials are combined in a single step to create molecular complexity efficiently.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel chiral catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
| Multicomponent Reactions | Increased efficiency, rapid library generation | Discovery of novel reaction pathways |
Exploration of Novel Reactivity and Transformation Pathways for Derivatization
Beyond the synthesis of the core scaffold, future research must delve into the novel reactivity of 1-Azaspiro[5.6]dodecane to enable its elaboration into a wide array of functionalized derivatives. The piperidine (B6355638) nitrogen and the hydrocarbon rings offer multiple sites for chemical modification.
A key area of exploration will be the development of regioselective functionalization reactions. For instance, methods for the selective C-H activation at specific positions on the piperidine or cycloheptane (B1346806) rings would be highly valuable. This would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials.
Furthermore, the synthesis of derivatives based on related scaffolds, such as 8-azaspiro[5.6]dodec-10-ene, provides a blueprint for potential transformations. acs.orgevitachem.com The double bond in this analogue serves as a handle for a variety of chemical modifications, including epoxidation, dihydroxylation, and cycloaddition reactions. The subsequent opening of an epoxide ring with various nucleophiles can lead to a diverse set of substituted compounds. nih.gov
| Transformation Pathway | Potential Products | Research Goal |
| C-H Activation | Substituted azaspiro[5.6]dodecanes | Regioselective functionalization |
| Epoxidation of Unsaturated Precursors | Spirocyclic epoxides | Intermediate for further derivatization |
| Ring-Opening of Epoxides | Amino alcohols and other derivatives | Access to diverse functional groups |
| Cycloaddition Reactions | Fused polycyclic systems | Creation of novel complex scaffolds |
Advanced Structural Analysis Techniques for Conformational Dynamics and Stereochemical Control
A deep understanding of the three-dimensional structure and conformational dynamics of the 1-Azaspiro[5.6]dodecane scaffold is essential for the rational design of its derivatives for specific applications. The fusion of a six-membered and a seven-membered ring at a spirocenter creates a conformationally complex system.
Future research should employ advanced analytical techniques to probe these structural features:
X-ray Crystallography: Single-crystal X-ray diffraction studies on a variety of 1-Azaspiro[5.6]dodecane derivatives will be crucial for unambiguously determining their solid-state conformations and stereochemistry. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments and dynamic NMR, can provide detailed insights into the conformational preferences of the molecule in solution. researchgate.net These studies can help to understand the conformational flexibility of the seven-membered ring and the orientation of substituents.
Computational Modeling: In silico methods, such as density functional theory (DFT) calculations, will be invaluable for predicting stable conformations, calculating energy barriers for conformational interconversions, and understanding the factors that govern stereochemical outcomes in reactions.
A thorough understanding of the conformational landscape will be critical for designing molecules with specific spatial arrangements of functional groups, which is often a key determinant of biological activity.
Design of Highly Functionalized and Chiral Azaspiro[5.6]dodecane Scaffolds
The true value of the 1-Azaspiro[5.6]dodecane framework lies in its potential to serve as a scaffold for the construction of highly functionalized and chiral molecules. Future efforts in this area will focus on the stereoselective synthesis of derivatives with multiple, well-defined stereocenters.
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during synthesis. smolecule.comresearchgate.netgoogle.com A chiral auxiliary can be temporarily attached to the 1-Azaspiro[5.6]dodecane core to direct the stereoselective introduction of new substituents, after which the auxiliary can be removed. This approach allows for the synthesis of enantiomerically pure compounds.
Furthermore, the development of methods for the diastereoselective functionalization of the scaffold will be important. For example, a recent study on the synthesis of pyrrole (B145914) derivatives from an 8-azaspiro[5.6]dodec-10-ene scaffold demonstrated the preparation of diastereomerically pure compounds. acs.org This highlights the potential for achieving high levels of stereochemical control in the synthesis of complex derivatives. The design of such scaffolds is of significant interest in drug discovery, where the precise three-dimensional arrangement of atoms is critical for binding to biological targets.
Integration into Diverse Chemical Biology and Materials Science Applications
The unique structural and physicochemical properties of the 1-Azaspiro[5.6]dodecane scaffold make it an attractive candidate for a range of applications in chemical biology and materials science.
In chemical biology and drug discovery , azaspirocycles are increasingly recognized for their potential to improve the properties of drug candidates. The rigid, three-dimensional nature of the 1-Azaspiro[5.6]dodecane core can lead to improved target selectivity and metabolic stability compared to more flexible, non-spirocyclic analogues. Future research will likely explore the incorporation of this scaffold into molecules targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
In materials science , the incorporation of nitrogen-containing heterocyclic compounds into polymers and other materials can impart unique properties. While the application of 1-Azaspiro[5.6]dodecane in this field is largely unexplored, its rigid structure and the presence of a reactive nitrogen atom suggest several potential avenues for future research. It could be investigated as a monomer for the synthesis of novel polymers with tailored thermal and mechanical properties. Additionally, its derivatives could find use as ligands for the preparation of metal-organic frameworks (MOFs) or as components of functional organic materials. The conformational rigidity of the spirocyclic core could be advantageous in creating materials with well-defined porous structures or specific electronic properties. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
